N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c23-15(20-13-8-9-13)11-26-19-21-16(12-5-2-1-3-6-12)18(27-19)22-17(24)14-7-4-10-25-14/h1-7,10,13H,8-9,11H2,(H,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINHFZUQVJWGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas.
Mode of Action
Furan-containing compounds have been known to exhibit various therapeutic advantages such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer.
Biological Activity
N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound belongs to the class of thiazole derivatives, which are known for various pharmacological properties, including anticancer and antimicrobial effects.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 357.42 g/mol. The structure includes:
- A thiazole ring
- A furan ring
- A cyclopropylamino group
These structural features contribute to its biological activity and interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific biological targets, which may include enzymes and receptors involved in cancer cell proliferation and survival. The compound's ability to inhibit these targets is crucial for its potential therapeutic applications.
Anticancer Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound was tested on several human lung cancer cell lines, such as A549 and HCC827, showing promising results in inhibiting cell proliferation. In a study, it demonstrated an IC50 value indicating effective cytotoxicity against these cancer cells while exhibiting moderate effects on normal lung fibroblast cells (MRC-5) .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial activity, although specific data on its efficacy against particular bacterial strains is limited.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that require careful selection of reagents and conditions to ensure high yields and purity. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Research Findings Summary
| Study | Cell Line | IC50 (μM) | Effect on Normal Cells |
|---|---|---|---|
| Study 1 | A549 | 6.26 | Moderate |
| Study 1 | HCC827 | 6.48 | Moderate |
| Study 1 | MRC-5 | >100 | Low Cytotoxicity |
Case Studies
- Antitumor Activity : In a study involving various thiazole derivatives, this compound showed significant antitumor activity in both 2D and 3D cell culture systems, indicating its potential as a lead compound for further development .
- Enzyme Inhibition Studies : Compounds similar to this one have been evaluated for their inhibitory effects on specific enzymes related to cancer progression. Such studies are critical for understanding the structure-activity relationship (SAR) essential for drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from
The Molecules 2015 study () describes pyrimidinone-thioether derivatives (e.g., compounds 2b and 2c) as key comparators:
- Core Heterocycle: Target Compound: Thiazole core (5-membered ring with sulfur and nitrogen). 2b/2c: Pyrimidinone core (6-membered ring with two nitrogens and a ketone).
- Substituents: Target Compound: Cyclopropylamino group (electron-rich, sterically compact) and furan carboxamide. 2b/2c: Nitrophenyl (electron-withdrawing) and phenylamino/p-tolylamino groups. The cyclopropyl group in the target compound may reduce metabolic degradation compared to nitro groups, which are prone to enzymatic reduction.
Physicochemical Properties :
Property Target Compound 2b 2c Molecular Weight (g/mol) ~433 (calculated) 383.08 397.10 Melting Point (°C) N/A 218.3–219.5 222.1–224.8 Yield (%) N/A 82.8 83.2 The higher melting points of 2b/2c suggest greater crystallinity, which could correlate with reduced solubility compared to the target compound’s thiazole-furan system.
Complex Analogues from and
Pharmacopeial Forum 2017 () lists highly complex molecules (e.g., y , z ) with bicyclic frameworks, multiple stereocenters, and peptide-like linkages. These differ starkly from the target compound:
- Complex Analogues : Rigid bicyclic systems (e.g., thiazolidine, β-lactam) with bulky substituents, which may enhance target specificity but complicate synthetic scalability.
Implications of Structural Differences
Bioavailability: The thiazole-furan system in the target compound likely improves membrane permeability over pyrimidinone analogs ().
Metabolic Stability : Cyclopropyl groups resist oxidative metabolism better than nitro substituents, suggesting longer half-life ().
Synthetic Feasibility : The absence of stereocenters and peptide bonds simplifies synthesis compared to Pharmacopeial Forum analogs ().
Data Limitations
- No direct pharmacological or ADMET data for the target compound are available in the provided evidence.
- Comparisons rely on structural inferences and physicochemical trends from analogs.
Q & A
Q. Yield Optimization Strategies :
- Stepwise Purification : Isolate intermediates via column chromatography after each step to reduce side-product carryover .
- Catalytic Enhancements : Use Pd/C or copper catalysts for coupling steps to improve regioselectivity .
- Temperature Control : Maintain sub-0°C conditions during sensitive steps (e.g., cyclopropane ring formation) to prevent decomposition .
How can conflicting bioactivity data across assays be systematically addressed?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from assay conditions or target specificity. Resolve contradictions via:
- Assay Standardization :
- Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for kinase inhibition) to normalize results .
- Validate solubility using DLS (Dynamic Light Scattering) to ensure compound stability in assay buffers .
- Target Engagement Studies :
Data Reconciliation Example :
If one study reports antiproliferative activity (e.g., IC₅₀ = 1 µM) while another shows no effect, evaluate:
- Metabolic stability (e.g., hepatic microsome assays) to rule out rapid degradation .
- Off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler™) .
What advanced spectroscopic and computational techniques are recommended for structural elucidation?
Methodological Answer:
Experimental Techniques :
- X-ray Crystallography : Resolve stereochemistry of the cyclopropane and thiazole moieties. Crystallize the compound using vapor diffusion with acetonitrile/water (7:3) .
- 2D NMR : Utilize HSQC and HMBC to assign quaternary carbons and confirm thioether linkage regiochemistry. Key signals:
- ¹H NMR : δ 7.2–7.5 ppm (phenyl protons), δ 2.8–3.1 ppm (cyclopropane CH₂) .
- ¹³C NMR : δ 170–175 ppm (amide carbonyl), δ 110–115 ppm (furan C-O) .
Q. Computational Tools :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict vibrational modes (IR/Raman) and compare with experimental data .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets) and rationalize structure-activity relationships (SAR) .
How can researchers design SAR studies to optimize the compound’s pharmacokinetic (PK) profile?
Methodological Answer:
Key Modifications for PK Enhancement :
Q. In Silico Screening :
- Use SwissADME to predict absorption parameters (e.g., TPSA >80 Ų for blood-brain barrier exclusion) .
- Perform ProTox-II toxicity profiling to prioritize analogs with lower hepatotoxicity risk .
Q. Experimental Validation :
- Microsomal Assays : Incubate derivatives with human liver microsomes (HLM) to identify metabolic hotspots (e.g., cyclopropane ring opening) .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
Process Chemistry Considerations :
- Solvent Selection : Replace DMF with Cyrene (dihydrolevoglucosenone) for greener and scalable amide couplings .
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura couplings to reduce metal leaching .
Q. Quality Control Protocols :
- HPLC Purity Standards : Use a C18 column (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradient (90:10 to 10:90 over 30 min) .
- Elemental Analysis : Confirm sulfur content (±0.3% deviation) to verify thioether integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
